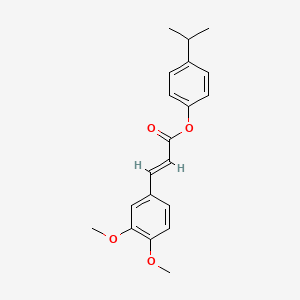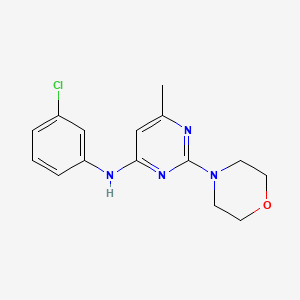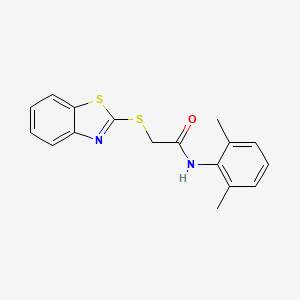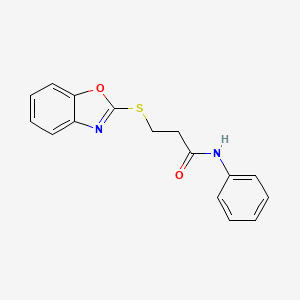![molecular formula C20H17NO5 B5601440 dimethyl 4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5601440.png)
dimethyl 4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the formation of phthalocyanine structures, which are crucial in the development of materials for photodynamic therapy due to their photochemical properties. For instance, novel zinc phthalocyanines have been synthesized to explore their solubility, aggregation behavior, and potential as photosensitizers, demonstrating high quantum yields of singlet oxygen generation in various solvents (Ziminov et al., 2020). The synthesis of 2,6-Bis(2-oxazolinyl)phenylplatinum(II) NCN pincer complexes through direct cyclometalation also showcases the intricate pathways involved in creating complex organic molecules (Fossey & Richards, 2004).
Molecular Structure Analysis
The molecular structure of dimethyl 4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]phthalate and related compounds is characterized using various spectroscopic techniques. For example, the microwave-assisted synthesis of metal phthalocyanines has been investigated, with structural characterization achieved through elemental analysis, IR, NMR, and UV–Vis spectroscopies, revealing insights into their crystalline structures (Kahveci et al., 2007).
Chemical Reactions and Properties
Phthalocyanine compounds, similar to the target compound, undergo various chemical reactions, such as photochemical synthesis, leading to the formation of oxazolin-5-ones and their thermal dimerization. These reactions highlight the reactivity and transformation pathways of the phthalocyanine core structure (Gakis et al., 1976).
Physical Properties Analysis
The physical properties, such as solubility and aggregation behavior, of compounds like this compound, are crucial for their application in various fields. The solvatochromic effects and aggregation behavior of zinc phthalocyanines, for example, have been thoroughly investigated, showing significant impacts of solvent nature and water content on their properties (Ziminov et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and potential for catalysis, are vital for understanding the applications of such complex molecules. Studies on the synthesis and reactions of oxazoline derivatives provide insights into the chemical behavior and versatility of these compounds (Foricher et al., 1985).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Research in organic synthesis explores the creation and application of phthalate derivatives as intermediates or catalysts in chemical reactions. For instance, the study on the synthesis of 2,6-bis(2-oxazolinyl)phenylplatinum(II) NCN pincer complexes highlights the utility of phthalate derivatives in forming catalysts for carbon-carbon bond formation, showcasing the potential of such compounds in facilitating complex organic reactions (Fossey & Richards, 2004).
Eigenschaften
IUPAC Name |
dimethyl 4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-12-4-6-13(7-5-12)17-11-21-18(26-17)14-8-9-15(19(22)24-2)16(10-14)20(23)25-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDABPEAYENTVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=C(C=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(benzyloxy)acetyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5601359.png)
![2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5601367.png)
![(4aR*,7aS*)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5601375.png)

![8-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601411.png)
![4-[5-(2-chlorophenyl)-2-furoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5601412.png)
![5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5601414.png)
![N-ethyl-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5601416.png)


![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5601427.png)


![1-(5-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5601442.png)